Uracil-15N2
Overview
Description
Uracil-15N2 is a stable isotope of Uracil . It is a common and naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA .
Synthesis Analysis
Uracil-15N2 is synthesized as a labeled version of Uracil . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The empirical formula of Uracil-15N2 is C4H415N2O2 . Its molecular weight is 114.07 . The SMILES string representation is O=C1[15NH]C=CC(=O)[15NH]1 .Physical And Chemical Properties Analysis
Uracil-15N2 is a solid substance . It has a melting point of over 300°C (dec.) .Scientific Research Applications
NMR Studies of RNA
- Uracil-15N2 has been used in NMR studies to understand the structure of RNA. For example, nitrogen-15 labeled uracil was synthesized and used to prepare labeled Escherichia coli tRNA(Val) for 500-MHz measurements of 15N and proton chemical shifts. This approach provided insights into the relative stability of different parts of the RNA molecule (Choi & Redfield, 1992).
Vibrational Modes in Uracil
- Studies involving β-Uridine-5′-phosphoric acid-15N2, prepared from 15N-RNA, have been used to investigate the normal modes of vibration in the uracil residue. This research is significant for understanding the electronic properties of uracil in different states (Nishimura et al., 1979).
Synthesis and NMR Spectroscopy
- A procedure for synthesizing uracil-1,3-15N2 and its derivatives has been described, facilitating the study of uracil's structure and interactions using NMR spectroscopy (Lipnick & Fissekis, 1980).
Clinical Chemistry Applications
- Stable isotope dilution assays using [15N2]uracil as an internal standard have been developed for the measurement of orotic acid and uracil in amniotic fluid. This method is important for clinical chemistry and prenatal diagnosis (Jakobs et al., 1984).
properties
IUPAC Name |
(1,3-15N2)1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C(=O)[15NH]C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480694 | |
Record name | Uracil-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-15N2 | |
CAS RN |
5522-55-4 | |
Record name | Uracil-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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